molecular formula C15H19ClN2O B13748663 3-Phenyl-5-(piperidinomethyl)isoxazole hydrochloride CAS No. 1219-16-5

3-Phenyl-5-(piperidinomethyl)isoxazole hydrochloride

Cat. No.: B13748663
CAS No.: 1219-16-5
M. Wt: 278.78 g/mol
InChI Key: QLCZHLCZGFVWRO-UHFFFAOYSA-N
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Description

3-Phenyl-5-(piperidinomethyl)isoxazole hydrochloride is a chemical compound that belongs to the class of isoxazoles Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Phenyl-5-(piperidinomethyl)isoxazole hydrochloride typically involves the cycloaddition reaction of nitrile oxides with alkenes. One common method includes the reaction of phenylacetonitrile with hydroxylamine hydrochloride to form the nitrile oxide intermediate, which then undergoes a 1,3-dipolar cycloaddition with an appropriate alkene to form the isoxazole ring .

Industrial Production Methods

Industrial production methods for this compound often involve optimizing the reaction conditions to maximize yield and purity. This includes controlling the temperature, solvent choice, and reaction time. The use of catalysts, such as copper or ruthenium, can also enhance the efficiency of the cycloaddition reaction .

Chemical Reactions Analysis

Types of Reactions

3-Phenyl-5-(piperidinomethyl)isoxazole hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield isoxazole oxides, while substitution reactions can introduce various functional groups onto the isoxazole ring .

Scientific Research Applications

3-Phenyl-5-(piperidinomethyl)isoxazole hydrochloride has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 3-Phenyl-5-(piperidinomethyl)isoxazole hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or activation of signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Phenyl-5-(piperidinomethyl)isoxazole hydrochloride is unique due to its specific substitution pattern and the presence of the piperidine ring. This structural uniqueness can result in distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

1219-16-5

Molecular Formula

C15H19ClN2O

Molecular Weight

278.78 g/mol

IUPAC Name

3-phenyl-5-(piperidin-1-ium-1-ylmethyl)-1,2-oxazole;chloride

InChI

InChI=1S/C15H18N2O.ClH/c1-3-7-13(8-4-1)15-11-14(18-16-15)12-17-9-5-2-6-10-17;/h1,3-4,7-8,11H,2,5-6,9-10,12H2;1H

InChI Key

QLCZHLCZGFVWRO-UHFFFAOYSA-N

Canonical SMILES

C1CC[NH+](CC1)CC2=CC(=NO2)C3=CC=CC=C3.[Cl-]

Origin of Product

United States

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